4-Amino-2-fluoro-6-methylbenzoic acid

Description

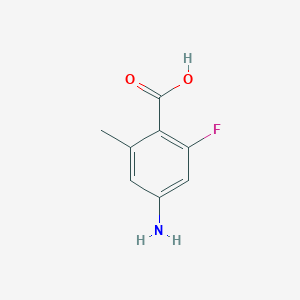

4-Amino-2-fluoro-6-methylbenzoic acid is a substituted benzoic acid derivative characterized by an amino group at position 4, a fluorine atom at position 2, and a methyl group at position 6 on the aromatic ring.

Properties

Molecular Formula |

C8H8FNO2 |

|---|---|

Molecular Weight |

169.15 g/mol |

IUPAC Name |

4-amino-2-fluoro-6-methylbenzoic acid |

InChI |

InChI=1S/C8H8FNO2/c1-4-2-5(10)3-6(9)7(4)8(11)12/h2-3H,10H2,1H3,(H,11,12) |

InChI Key |

DYRKRMZWQNKWLM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)O)F)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 4-Amino-2-fluoro-6-methylbenzoic Acid

General Synthetic Strategy

The synthesis of this compound typically involves:

- Introduction of the fluorine substituent at the 2-position,

- Installation or preservation of the amino group at the 4-position,

- Methylation at the 6-position,

- Carboxylation to form the benzoic acid moiety.

The synthetic routes often start from appropriately substituted fluorobenzoic acid derivatives or fluorinated aniline precursors, followed by protection/deprotection steps, halogenation, and functional group transformations.

Preparation via Amino Protection, Halogenation, and Deprotection

A notable method involves the protection of the amino group, selective halogenation, and subsequent deprotection to yield the target compound. Although this method is described for related compounds such as 4-amino-5-halogenobenzofuran-7-carboxylic acid, the principles are adaptable to this compound synthesis.

Key Steps:

Amino Group Protection

The amino group is protected with acetyl, trifluoroacetyl, or hydrogen-protecting groups to prevent side reactions during halogenation.Selective Halogenation

The protected amino-2-hydroxybenzoic acid or ester is treated with halogenating agents such as N-chlorosuccinimide, N-bromosuccinimide, or N-iodosuccinimide in an organic solvent under heating to introduce halogen atoms selectively at the 3 and 5 positions.Coupling Reaction

The halogenated intermediate undergoes coupling with trialkyl acetylene silicon reagents in the presence of palladium catalysts and cuprous iodide to form silicon-substituted intermediates.Deprotection and Hydrolysis

Finally, the protecting groups are removed under alkaline conditions, and hydrolysis yields the free 4-amino-5-halogenobenzofuran-7-carboxylic acid derivative.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Amino protection | Acetyl/trifluoroacetyl groups | Protected amino intermediate |

| 2 | Halogenation | N-chlorosuccinimide, N-bromosuccinimide, etc. | Dihalogenated intermediate |

| 3 | Coupling | Trialkyl acetylene silicon, Pd catalyst, CuI | Silicon-substituted intermediate |

| 4 | Deprotection & hydrolysis | Alkaline conditions | Target amino-halogenated benzoic acid derivative |

Yield: The overall yield for similar three-step reactions is reported around 53.9%.

Preparation from 4-(Dibenzylamino)-2-fluorobenzoic Acid Intermediates

A more specific and detailed method for preparing 4-amino-2-fluorobenzoic acid derivatives, closely related to this compound, involves the following:

Stepwise Synthesis:

Formation of 4-(Dibenzylamino)-2-fluorobenzoic Acid

- Starting from 4-(dibenzyl amino)-2-fluorobenzaldehyde, oxidation is performed using sodium chlorite and hydrogen peroxide in the presence of sodium dihydrogen phosphate as a buffer.

- The reaction is controlled at low temperatures (10–20 °C) during addition, then heated to 40–100 °C to complete oxidation.

- Solid product precipitates during reaction, which is filtered and dried to yield 4-(dibenzylamino)-2-fluorobenzoic acid with yields around 74–76% and HPLC purity above 98%.

Hydrogenolysis to 4-Amino-2-fluorobenzoic Acid

- The dibenzyl protecting groups are removed by catalytic hydrogenation using Pd/C catalyst under hydrogen atmosphere at 40–60 °C.

- Reaction time ranges from 3 to 10 hours, monitored by HPLC.

- After catalyst removal and solvent recovery, pale solid 4-amino-2-fluorobenzoic acid is obtained.

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1 | Oxidation | Sodium chlorite, H2O2, NaH2PO4, 10–100 °C | 74–76 | 98.4–98.9 |

| 2 | Hydrogenolysis | Pd/C catalyst, H2, 40–60 °C, 3–10 h | Not specified | High |

Comparative Analysis of Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Amino Protection + Halogenation + Deprotection | Uses protecting groups; halogenation with N-halosuccinimides; palladium-catalyzed coupling | Moderate overall yield (~54%); adaptable to various halogenated derivatives | Multi-step; requires careful protection/deprotection |

| Oxidation of Dibenzylamino Intermediate + Hydrogenolysis | Controlled oxidation of dibenzylamino intermediate; catalytic hydrogenation | High purity product; good yields (~74–76%) | Requires handling of Pd catalyst and hydrogen gas |

Research Outcomes and Observations

- The oxidation of 4-(dibenzylamino)-2-fluorobenzaldehyde to the corresponding acid proceeds efficiently under buffered conditions with sodium chlorite and hydrogen peroxide, with solid precipitation aiding purification.

- Hydrogenolysis effectively removes benzyl protecting groups without affecting the fluorine substituent or the carboxylic acid function.

- The amino protection and halogenation method allows for selective substitution but involves more steps and moderate yields.

- Reaction monitoring by HPLC and GC is essential for controlling reaction completion and purity.

- Temperature control during reagent addition is critical to prevent side reactions and ensure high yield.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-fluoro-6-methylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and potassium dichromate.

Reduction: Hydrogenation using Pd/C is a typical method for reducing nitro groups to amino groups.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or other bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

4-Amino-2-fluoro-6-methylbenzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It serves as a precursor for the development of pharmaceutical agents.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-amino-2-fluoro-6-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The amino and fluorine groups on the benzene ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, making the compound useful in drug development and other applications .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Substituent Effects on Physicochemical Properties

- In this compound, the para-amino group may stabilize the carboxylate anion, affecting solubility and reactivity .

- Fluorine (F) : An electron-withdrawing group that increases acidity (pKa reduction) and metabolic stability. The ortho-fluoro substituent in the target compound may sterically hinder rotation, influencing conformational flexibility .

- The 6-methyl group distinguishes the target compound from analogs like 4-amino-3-hydroxybenzoic acid, which is more polar due to the hydroxyl group .

Research Findings and Trends

- Synthetic Utility : The fluorine atom in ortho position (as in the target compound) is a common motif in agrochemicals and pharmaceuticals due to its ability to modulate electronic and steric effects .

- Structure-Activity Relationships (SAR): Substitution patterns significantly impact bioactivity. For instance, replacing the methyl group in this compound with a methoxy group (as in 4-amino-2-fluoro-5-methoxybenzoic acid) increases polarity but may reduce CNS penetration .

- Thermal Stability : Methyl groups generally enhance thermal stability compared to halogens, suggesting the target compound could be more suitable for high-temperature reactions than brominated analogs .

Q & A

Q. What are the optimal synthetic routes for 4-Amino-2-fluoro-6-methylbenzoic acid in laboratory settings?

A stepwise approach is recommended:

- Fluorination : Introduce fluorine via electrophilic substitution (e.g., Balz-Schiemann reaction) at the 2-position of a methyl-substituted benzoic acid precursor .

- Methyl Group Retention : Ensure the methyl group at the 6-position is retained during fluorination by using steric protection or directing groups.

- Amination : Reduce a nitro group (introduced via nitration) to an amino group using catalytic hydrogenation or Sn/HCl . Validation: Confirm regiochemistry via H NMR (e.g., splitting patterns for aromatic protons) and LC-MS for purity .

Q. How can researchers resolve discrepancies in reported solubility data for this compound across different solvents?

Discrepancies may arise from impurities or crystallinity variations. Methodological solutions include:

- Recrystallization : Purify the compound using methanol (solubility: ~25 mg/mL at 25°C) .

- HPLC Analysis : Compare retention times with standards to confirm purity .

- Solvent Screening : Test solubility in DMSO, DMF, and aqueous buffers (pH 2–7) to identify optimal conditions for biological assays .

Q. What advanced analytical techniques are recommended for confirming the structural integrity of this compound post-synthesis?

- Multinuclear NMR : Use F NMR to confirm fluorine position (δ ~ -110 ppm for aromatic F) and C NMR for methyl group assignment .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (expected [M+H]: 184.0671) .

- X-ray Crystallography : Resolve ambiguous regiochemistry if NMR data are inconclusive (applies to crystalline derivatives) .

Advanced Research Questions

Q. How does the electron-withdrawing effect of the fluorine substituent influence the reactivity of this compound in condensation reactions?

The fluorine atom at the 2-position:

- Activates the Carboxylic Acid : Enhances electrophilicity at the carbonyl carbon, facilitating amide bond formation with amines .

- Directs Electrophiles : Guides substitution reactions to the 4-position (para to fluorine), as observed in similar fluorobenzoic acids . Experimental Design: Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring) .

Q. What strategies mitigate competing side reactions during the introduction of the amino group in this compound synthesis?

Competing sulfonation or over-nitration can occur. Solutions include:

- Protecting Groups : Temporarily block the carboxylic acid with methyl esters during nitration .

- Low-Temperature Nitration : Use HNO/HSO at 0–5°C to minimize polysubstitution .

- Catalytic Reduction : Employ Pd/C or Raney Ni under H to reduce nitro groups selectively without altering fluorine or methyl substituents .

Q. How do researchers validate the biological activity of this compound in enzyme inhibition studies?

- Target Selection : Prioritize enzymes sensitive to fluorinated benzoic acids (e.g., cyclooxygenase-2 for anti-inflammatory studies) .

- In Vitro Assays : Measure IC values using fluorescence-based assays (e.g., COX-2 inhibition kits) and compare with controls .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 5-methoxy or 6-ethyl derivatives) to identify critical functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.